molecular formula C17H22N4O2S B2643194 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine CAS No. 2034479-87-1

1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine

Cat. No.: B2643194
CAS No.: 2034479-87-1
M. Wt: 346.45
InChI Key: DBIPKBNUTFHCFH-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine is a complex organic compound that features a unique combination of a pyrazole ring, a piperazine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and methyl groups. The piperazine ring is then constructed, and the phenylsulfonyl group is introduced in the final step. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine
  • 3-{[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol

Uniqueness

1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the pyrazole and piperazine rings, along with the phenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-19-17(13-16(18-19)14-7-8-14)20-9-11-21(12-10-20)24(22,23)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIPKBNUTFHCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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